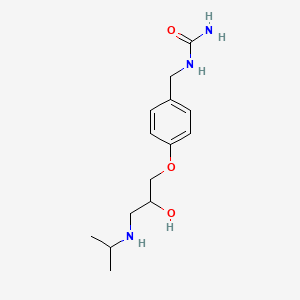
((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, an isopropylamino group, and a propoxy group attached to a phenyl ring, which is further connected to a methyl urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a phenyl derivative with an epoxide to form an intermediate compound.
Introduction of the Isopropylamino Group: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Hydroxy Group Addition: The hydroxy group is introduced through a hydroxylation reaction, typically using a hydroxylating agent.
Final Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for cardiovascular diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid: A carboxylic acid with similar structural features.
Uniqueness
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound ((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea, often referred to as its chemical structure or by its CAS number, is a urea derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H24N2O3
- Molecular Weight : 280.37 g/mol
- CAS Number : 207894
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds of this class may exhibit:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors which may influence neurological functions.
- Cell Signaling Pathways : Modulation of signaling pathways related to cell proliferation and apoptosis.
Pharmacological Effects
- Antioxidant Activity : Studies have shown that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.
Case Studies
- Study on Antioxidant Activity :
- Anti-inflammatory Study :
- Anticancer Research :
Data Table: Summary of Biological Activities
Properties
CAS No. |
50992-77-3 |
|---|---|
Molecular Formula |
C14H23N3O3 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methylurea |
InChI |
InChI=1S/C14H23N3O3/c1-10(2)16-8-12(18)9-20-13-5-3-11(4-6-13)7-17-14(15)19/h3-6,10,12,16,18H,7-9H2,1-2H3,(H3,15,17,19) |
InChI Key |
ZZPUFSVPPCJXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















